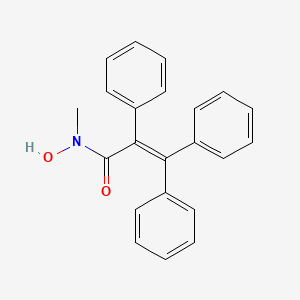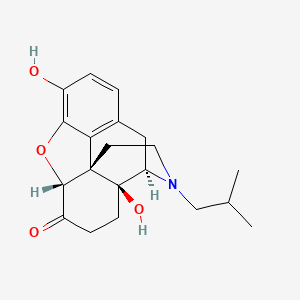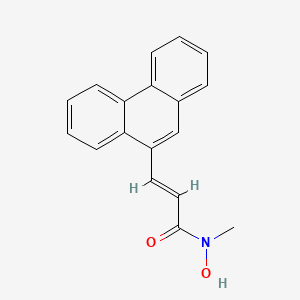![molecular formula C16H15F3N2O3 B10851949 1-[2,6-Dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridin-3-yl]ethanone](/img/structure/B10851949.png)
1-[2,6-Dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NI-105 involves the nitration of 2,6-diaminopyrazine-1-oxide. The reaction typically requires concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the safety and stability of the compound.
Industrial Production Methods: In industrial settings, the production of NI-105 is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, minimizing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions: NI-105 undergoes various chemical reactions, including:
Oxidation: NI-105 can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert NI-105 into less oxidized forms.
Substitution: NI-105 can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
NI-105 has a wide range of applications in scientific research:
Biology: Research is ongoing to explore its potential as a bioactive compound.
Medicine: Studies are being conducted to investigate its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of NI-105 involves its ability to coordinate with metal ions, forming stable complexes. These complexes exhibit unique properties due to the deprotonation of amino groups and the formation of various coordination geometries . The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions and the resulting structural changes.
Comparison with Similar Compounds
2,4,6-trinitrotoluene (TNT): A well-known explosive compound with similar energetic properties.
Hexanitrohexaazaisowurtzitane (CL-20): Another high-energy compound used in military applications.
Uniqueness of NI-105: NI-105 stands out due to its ability to form diverse coordination complexes with various metal ions, offering structural variability and adjustability . This makes it a valuable compound for designing new energetic materials with tailored properties.
Properties
Molecular Formula |
C16H15F3N2O3 |
|---|---|
Molecular Weight |
340.30 g/mol |
IUPAC Name |
1-[2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H15F3N2O3/c1-8-13(10(3)22)14(15(21(23)24)9(2)20-8)11-6-4-5-7-12(11)16(17,18)19/h4-7,14,20H,1-3H3 |
InChI Key |
YYIGWZQIEFYARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


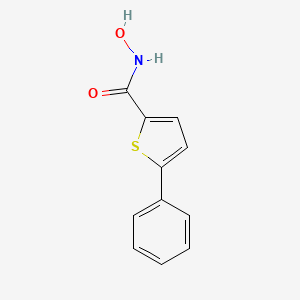
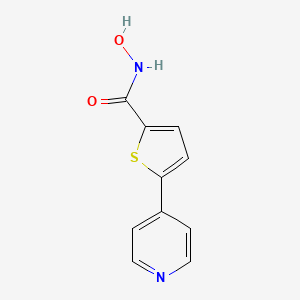
![N-ethyl-2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)acetamide](/img/structure/B10851869.png)
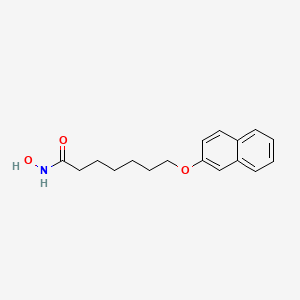
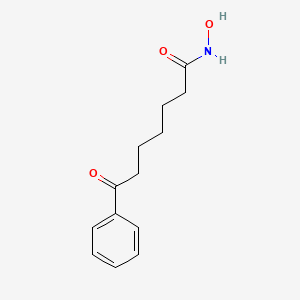
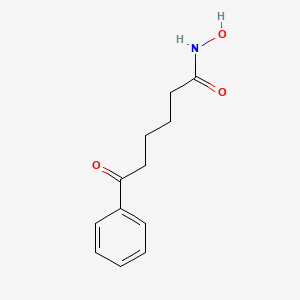
![2-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)-N-ethylacetamide](/img/structure/B10851893.png)
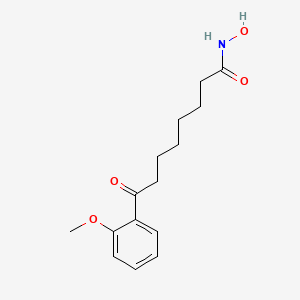
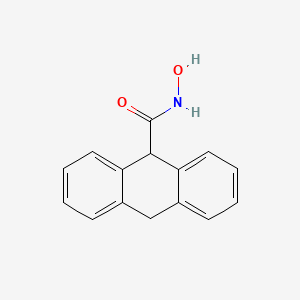
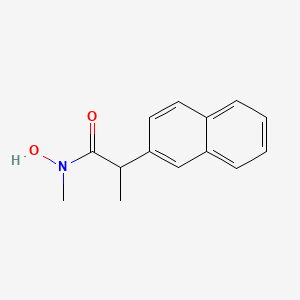
![50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B10851926.png)
